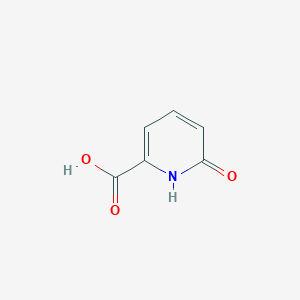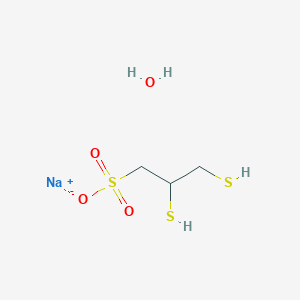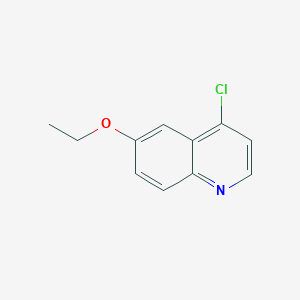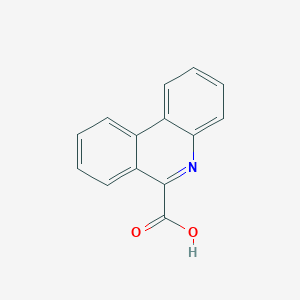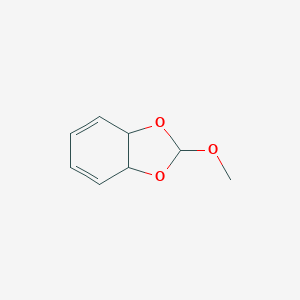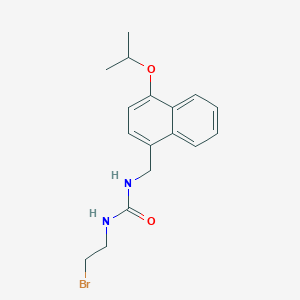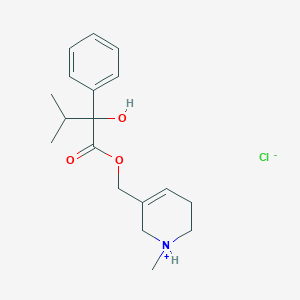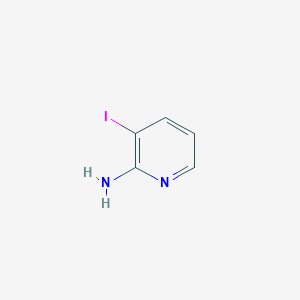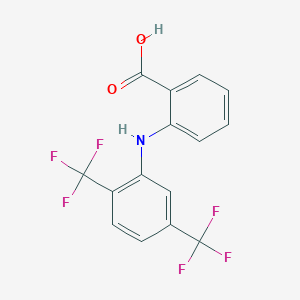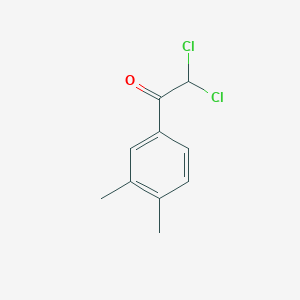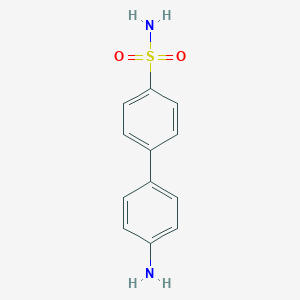
4'-Aminobiphenyl-4-Sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobiphenyl-4-sulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative of biphenyl, which is a common organic compound. 4-Aminobiphenyl-4-sulfonamide is known for its diverse applications in the field of biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
4-Aminobiphenyl-4-sulfonamide has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions in biological systems. The compound can also be used as a tool to study the binding of ligands to proteins. Additionally, 4-Aminobiphenyl-4-sulfonamide has been used in the development of novel drugs for the treatment of cancer and other diseases.
作用机制
The mechanism of action of 4-Aminobiphenyl-4-sulfonamide involves the interaction of the compound with target molecules. The compound can bind to metal ions, proteins, and other biomolecules, leading to changes in their structure and function. The binding of 4-Aminobiphenyl-4-sulfonamide to target molecules can be studied using various techniques, including fluorescence spectroscopy and X-ray crystallography.
生化和生理效应
The biochemical and physiological effects of 4-Aminobiphenyl-4-sulfonamide depend on its target molecules. The compound can affect the activity of enzymes, alter the function of proteins, and modulate cellular signaling pathways. In addition, 4-Aminobiphenyl-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The advantages of using 4-Aminobiphenyl-4-sulfonamide in lab experiments include its ease of synthesis, low cost, and versatility. The compound can be used in a wide range of experiments, from basic research to drug development. However, there are also limitations to its use. For example, 4-Aminobiphenyl-4-sulfonamide can be toxic to cells at high concentrations, and its fluorescent properties can be affected by environmental factors such as pH and temperature.
未来方向
There are many potential future directions for research on 4-Aminobiphenyl-4-sulfonamide. One area of interest is the development of new drugs based on the compound's structure and properties. Another area of research is the study of its interactions with specific target molecules, such as metal ions and proteins. Additionally, the use of 4-Aminobiphenyl-4-sulfonamide in imaging and diagnostic applications is an area of growing interest.
Conclusion
In conclusion, 4-Aminobiphenyl-4-sulfonamide is a versatile and useful compound in scientific research. Its ease of synthesis and diverse applications make it a valuable tool for investigating the structure and function of biomolecules. While there are limitations to its use, the potential future directions for research on 4-Aminobiphenyl-4-sulfonamide are promising, and it is likely to remain an important compound in the field of biochemistry and medicinal chemistry.
合成方法
The synthesis of 4-Aminobiphenyl-4-sulfonamide involves the reaction of 4-aminobiphenyl with sulfuric acid and sodium nitrite. The reaction results in the formation of diazonium salt, which is then treated with sodium sulfite to form the final product, 4-Aminobiphenyl-4-sulfonamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
属性
CAS 编号 |
100142-87-8 |
|---|---|
产品名称 |
4'-Aminobiphenyl-4-Sulfonamide |
分子式 |
C12H12N2O2S |
分子量 |
248.3 g/mol |
IUPAC 名称 |
4-(4-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |
InChI 键 |
OFWFFDCOBHXZME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




